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Compound of Interest

Compound Name: (S)-2-Phenylaziridine

CAS No.: 18142-08-0

Cat. No.: B097768 Get Quote

Technical Whitepaper: (S)-2-Phenylaziridine
Structural Dynamics, Synthetic Fidelity, and
Regioselective Applications
Executive Summary
(S)-2-Phenylaziridine (CAS: 25032-98-4 for the (S)-isomer; generic 1499-00-9) represents a

high-value chiral building block in the synthesis of sympathomimetic drugs, chiral auxiliaries,

and imidazolidinone organocatalysts. Its utility is defined by the high ring strain (~26-27

kcal/mol) of the aziridine cycle and the presence of a benzylic chiral center.[1] This guide

provides a rigorous technical analysis of its physicochemical properties, stereoselective

synthesis via the Wenker route, and the mechanistic bifurcation of its ring-opening reactions.[1]

Part 1: Structural Dynamics & Physicochemical
Profile[1]
The reactivity of (S)-2-phenylaziridine is dominated by the release of ring strain and the

electronic influence of the phenyl group at the C2 position. Unlike aliphatic amines, the nitrogen

atom in aziridines possesses significant

character due to the geometric constraints of the three-membered ring (bond angles ~60°),
leading to a higher barrier for nitrogen inversion and reduced basicity compared to acyclic
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amines.[1]

Table 1: Physicochemical Specifications
Property Value / Characteristic Notes

Molecular Formula

Molecular Weight 119.16 g/mol

Boiling Point 88–90 °C @ 9 Torr
Vacuum distillation required to

prevent polymerization.[1]

Density 1.003 g/mL @ 25 °C

Chirality (S)-Enantiomer

Typically dextrorotatory (+) in

common solvents, though

solvent-dependent.[1]

pKa (Conjugate Acid) ~7.24

Less basic than diethylamine

due to increased s-character of

the N-lone pair.[1]

Bond Angles ~60° (C-C-N)
"Banana bonds" result in high

ring strain (~27 kcal/mol).[1]

Solubility Miscible in alcohols, THF, DCM
Reacts violently with protic

acids.[1]

Part 2: Synthetic Routes & Process Chemistry[1][2][3][4]
[5]
To obtain (S)-2-phenylaziridine with high enantiomeric excess (ee), direct synthesis from

achiral alkenes is often insufficient due to poor stereocontrol.[1] The industry-standard

approach utilizes the Wenker Synthesis, which relies on the stereospecific intramolecular

displacement of a leaving group.[1]

Critical Stereochemical Logic
The Wenker synthesis proceeds via an intramolecular
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mechanism.[1] The amino group displaces a leaving group (sulfate or tosylate) on the adjacent
carbon.[1]

Mechanism: Intramolecular Nucleophilic Substitution (

).[1]

Stereochemical Outcome: Inversion of configuration at the chiral center.[1]

Precursor Requirement: To synthesize (S)-2-phenylaziridine, one must start with (R)-2-

amino-2-phenylethanol.[1]

Experimental Protocol: Modified Wenker Synthesis
Objective: Synthesis of (S)-2-phenylaziridine from (R)-2-amino-2-phenylethanol.

Reagents:

(R)-2-amino-2-phenylethanol (1.0 eq)[1]

Chlorosulfonic acid (

) (1.1 eq)[1][2]

Aqueous NaOH (excess)[1]

Solvent: Toluene or Heptane (for extraction)[1]

Step-by-Step Methodology:

Esterification (O-Sulfation):

Charge a reactor with (R)-2-amino-2-phenylethanol dissolved in dry solvent (e.g.,

or dry toluene).[1]

Add Chlorosulfonic acid dropwise at 0°C. The hydroxyl group is converted to the sulfate

ester (zwitterionic intermediate).[1]

Checkpoint: Ensure temperature remains <10°C to prevent elimination reactions.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://www.benchchem.com/product/b097768?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/R_-2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenylaziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cyclization (Ring Closure):

Treat the sulfate ester solid with 20% aqueous NaOH.[1]

Heat the mixture to reflux. The free amine deprotonates and attacks the benzylic carbon,

displacing the sulfate group.[1]

Stereochemistry: The backside attack causes the (R)-center to invert to the (S)-

configuration.

Isolation:

The product forms an oil layer.[1] Extract with toluene.[1]

Dry over

and concentrate.

Purification: Distill under reduced pressure (see Table 1). Do not distill at atmospheric

pressure due to explosion risk.[1]

Visualization: Synthesis Workflow
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Figure 1: Stereochemical inversion pathway in the Wenker synthesis of (S)-2-phenylaziridine.

Part 3: Reactivity & Mechanistic Pathways[1]
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The utility of (S)-2-phenylaziridine lies in its regioselective ring-opening capabilities. The site

of nucleophilic attack is strictly controlled by the reaction conditions (electronic vs. steric

control).[1]

1. Acid-Catalyzed / Activated Ring Opening (Electronic Control)
Under acidic conditions (or with Lewis Acids like

), the aziridine nitrogen is protonated/complexed.[1]

Effect: The C-N bonds weaken.[1] The benzylic carbon (C2) develops significant partial

positive charge (

) due to resonance stabilization by the phenyl ring.[1]

Regioselectivity: Nucleophiles attack the C2 (benzylic) position.[1]

Stereochemistry: Inversion at C2 (retention of relative stereochemistry requires double

inversion strategies).

2. Non-Activated / Basic Ring Opening (Steric Control)
In the absence of acid activation, the ring opening is driven by

kinetics.[1]

Effect: The nucleophile seeks the path of least resistance.[1]

Regioselectivity: Nucleophiles attack the C3 (terminal) position, which is less sterically

hindered.[1]

Stereochemistry: The chiral center at C2 is untouched, retaining the (S)-configuration.[1]

Visualization: Regioselectivity Decision Tree
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Figure 2: Mechanistic bifurcation of aziridine ring opening based on activation state.

Part 4: Safety & Handling Protocols
WARNING: Aziridines are alkylating agents and must be handled as potential carcinogens and

mutagens.[1]

Toxicity: Classified as Category 1B Carcinogen and Fatal if Inhaled/Swallowed (H300, H310,

H330, H350).[1]

Containment:

Always handle in a functioning fume hood with a sash lowered.[1]
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Use double-gloving (Nitrile/Laminate) as aziridines can permeate standard latex rapidly.[1]

Decontamination:

Spills should be neutralized immediately with aqueous sodium thiosulfate or dilute acid (to

force ring opening to the less toxic amino alcohol/salt).[1]

Storage:

Store at -20°C.

Aziridines can polymerize explosively if contaminated with acids or stored improperly.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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